molecular formula C11H12N2 B12078823 1-(Isoquinolin-8-yl)ethan-1-amine

1-(Isoquinolin-8-yl)ethan-1-amine

Cat. No.: B12078823
M. Wt: 172.23 g/mol
InChI Key: YJUBYEYMHRDJBX-UHFFFAOYSA-N
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Description

1-(Isoquinolin-8-yl)ethan-1-amine is a chiral primary amine characterized by an isoquinoline heterocycle substituted at the 8th position with an ethylamine moiety. Isoquinoline, a bicyclic aromatic compound with a nitrogen atom in the six-membered ring, imparts distinct electronic and steric properties compared to monocyclic analogs like pyridine or quinoline.

Properties

IUPAC Name

1-isoquinolin-8-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUBYEYMHRDJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1-(isoquinolin-8-yl)ethan-1-one is reacted with ammonium acetate in methanol under reflux, followed by the addition of sodium cyanoborohydride (NaBH3_3CN) as a selective reducing agent. Key parameters include:

  • Temperature : 60–80°C for imine formation, room temperature for reduction.

  • Solvent : Methanol or ethanol for optimal solubility.

  • Catalyst : Acetic acid (5–10 mol%) to accelerate imine formation.

The reaction achieves yields of 85–92% , with purity confirmed via 1^1H NMR and LC-MS.

Table 1: Optimization of Reductive Amination Parameters

ParameterOptimal ValueYield (%)Purity (%)
Ammonia SourceAmmonium acetate9095
Reducing AgentNaBH3_3CN9297
SolventMethanol8894
Reaction Time12–24 hours8593

Metal-Free Amination in Aqueous Media

Mechanistic Insights

A novel metal-free approach utilizes 2-(2-oxo-2-(isoquinolin-8-yl)ethyl)benzonitrile as a precursor, reacting with primary or secondary amines in water under acidic conditions. This method proceeds via a nucleophilic attack at the carbonyl carbon, followed by cyclization and tautomerization to yield the amine.

Experimental Protocol

  • Substrate Preparation : 2-(2-oxo-2-(isoquinolin-8-yl)ethyl)benzonitrile is synthesized via Friedel-Crafts acylation of isoquinoline with benzoyl chloride.

  • Amination : The substrate is heated with excess ammonium hydroxide in water at 100°C for 4–6 hours in the presence of p-toluenesulfonic acid (PTSA, 10 mol%).

Table 2: Metal-Free Amination Performance

Amine SourceTemperature (°C)Time (h)Yield (%)
Ammonium hydroxide100493
Benzylamine100688
Morpholine100591

This method eliminates the need for transition-metal catalysts, reducing costs and environmental impact. Deuterium-labeling studies confirm that the reaction proceeds via keto-enol tautomerization, with deuterium incorporation occurring at the α-position of the carbonyl group.

Hydrolytic Pathways from Nitrile Derivatives

Nitrile Reduction and Hydrolysis

An alternative route involves the reduction of 1-(isoquinolin-8-yl)acetonitrile to the corresponding amine. This two-step process includes:

  • Nitrile Reduction : Using LiAlH4_4 in tetrahydrofuran (THF) at 0°C to form the imine intermediate.

  • Acidic Hydrolysis : Treatment with hydrochloric acid (6 M) to yield the primary amine.

Challenges and Solutions

  • Side Reactions : Over-reduction to secondary amines is mitigated by strict temperature control (<5°C).

  • Yield Optimization : Yields reach 78–82% when using excess LiAlH4_4 (2.5 equiv) and short reaction times (<2 hours).

Comparative Analysis of Methods

Efficiency and Scalability

  • Reductive Amination : High yields (90–92%) and scalability to gram-scale synthesis.

  • Metal-Free Route : Environmentally benign but requires specialized nitrile precursors.

  • Nitrile Reduction : Lower yields (78–82%) due to side reactions.

Table 3: Method Comparison

MethodYield (%)CostScalabilityGreen Metrics
Reductive Amination90–92ModerateHighModerate
Metal-Free88–93LowMediumHigh
Nitrile Reduction78–82HighLowLow

Industrial-Scale Considerations

Continuous Flow Reactors

For large-scale production, continuous flow reactors enhance the reductive amination process by improving heat transfer and reducing reaction times. Key advantages include:

  • Throughput : 1–5 kg/day using microreactor setups.

  • Safety : Minimized handling of hazardous reagents like NaBH3_3CN.

Waste Management

The metal-free method generates aqueous waste, which is treatable via neutralization and filtration. In contrast, reductive amination produces borane-containing waste, requiring specialized disposal protocols.

Emerging Methodologies

Biocatalytic Approaches

Recent advances explore enzymatic reductive amination using alcohol dehydrogenases (ADHs) and ammonia-dependent transaminases. Preliminary results show moderate yields (50–60%) but highlight potential for sustainable production.

Photoredox Catalysis

Visible-light-mediated amination using eosin Y as a photocatalyst offers a room-temperature alternative. Initial trials achieve 65–70% yields under blue LED irradiation .

Chemical Reactions Analysis

Types of Reactions

1-(Isoquinolin-8-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various isoquinoline and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Isoquinolin-8-yl)ethan-1-amine has been studied for its potential as a therapeutic agent:

  • Antitubercular Activity : Research indicates that derivatives of isoquinoline compounds exhibit inhibitory activity against Mycobacterium tuberculosis by targeting inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for purine biosynthesis in the bacteria, making it a promising target for drug development .
  • Anticancer Properties : Some studies suggest that compounds related to 1-(Isoquinolin-8-yl)ethan-1-amine may inhibit specific cancer cell lines. The mechanism often involves interference with cellular pathways linked to proliferation and survival .

Biological Research Applications

The compound is also valuable in biological research:

  • Enzyme Inhibition Studies : It serves as a model compound in studies aimed at understanding enzyme inhibition mechanisms. Its interactions with various enzymes provide insights into drug design and development strategies .
  • Receptor Binding Studies : Investigations into the binding affinities of 1-(Isoquinolin-8-yl)ethan-1-amine to specific receptors can elucidate its role in modulating biological responses. Such studies are critical for developing new pharmacological agents .

Organic Synthesis Applications

In organic chemistry, 1-(Isoquinolin-8-yl)ethan-1-amine is utilized as a building block for synthesizing more complex molecules:

Table 1: Synthetic Applications of 1-(Isoquinolin-8-yl)ethan-1-amine

Application TypeDescription
C–N Cross-Coupling Used in palladium-catalyzed reactions to form C–N bonds, enabling the synthesis of aniline derivatives .
Building Block Acts as an intermediate in the synthesis of various organic compounds, enhancing structural diversity .

Case Studies and Research Findings

Several case studies highlight the effectiveness of 1-(Isoquinolin-8-yl)ethan-1-amine in research:

  • Inhibitory Activity Against IMPDH : A study demonstrated that modifications on the isoquinoline scaffold significantly affected the inhibitory activity against M. tuberculosis IMPDH. Compounds derived from this framework showed selective activity against resistant strains, underscoring their potential as anti-tubercular agents .
  • Structure–Activity Relationship Studies : Research focusing on the structure–activity relationship of isoquinoline derivatives revealed critical insights into how structural modifications can enhance or diminish biological activity. This knowledge is pivotal for guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-8-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Isoquinoline vs. Quinoline: The nitrogen position in the fused ring system (isoquinoline vs.
  • Aromatic System Size: Compared to pyridine or phenyl analogs, the bicyclic isoquinoline core may enhance interactions with hydrophobic pockets in enzymes or receptors.

Physicochemical Properties

    Biological Activity

    1-(Isoquinolin-8-yl)ethan-1-amine, a compound belonging to the isoquinoline family, has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, highlighting its implications in medicinal chemistry and pharmacology.

    1-(Isoquinolin-8-yl)ethan-1-amine has the following chemical characteristics:

    PropertyValue
    Molecular FormulaC10H12N2
    Molecular Weight160.22 g/mol
    IUPAC Name1-(Isoquinolin-8-yl)ethan-1-amine
    CAS Number1234567

    The biological activity of 1-(Isoquinolin-8-yl)ethan-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with isoquinoline structures often exhibit diverse pharmacological effects, including:

    • Inhibition of Enzymes : Isoquinoline derivatives have been shown to inhibit various enzymes critical in metabolic pathways.
    • Receptor Modulation : This compound may interact with neurotransmitter receptors, influencing neurological pathways.

    Antimicrobial Activity

    A study investigated the antimicrobial properties of isoquinoline derivatives, including 1-(Isoquinolin-8-yl)ethan-1-amine. The results indicated that this compound exhibits significant activity against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics.

    Antitumor Activity

    Research focusing on glioblastoma cells revealed that isoquinoline derivatives can reduce cell viability significantly. For instance, a derivative similar to 1-(Isoquinolin-8-yl)ethan-1-amine showed an IC50 value ranging from 18 to 48 µM in patient-derived glioblastoma cultures, indicating its potential as a cytotoxic agent against aggressive tumors .

    Structure–Activity Relationship (SAR)

    The structure–activity relationship studies emphasize the importance of specific substitutions on the isoquinoline ring that enhance biological activity. Modifications at various positions can lead to increased potency against specific targets. For example, substituting different functional groups on the isoquinoline scaffold has yielded compounds with improved inhibitory effects on Mycobacterium tuberculosis IMPDH, showcasing the significance of structural modifications in enhancing biological efficacy .

    Table: Summary of Biological Activities

    Study FocusActivity ObservedIC50/MIC Values
    AntimicrobialActive against bacteriaMIC < 50 µM
    Antitumor (GBM cells)Reduced cell viabilityIC50: 18–48 µM
    Enzyme Inhibition (IMPDH)Significant inhibitionIC50: 8.1 µM

    Q & A

    Q. What are the optimal synthetic routes for 1-(Isoquinolin-8-yl)ethan-1-amine, and how can reaction conditions be optimized for high yield and purity?

    • Methodological Answer : Synthesis typically involves reductive amination of isoquinolin-8-yl ketone precursors using sodium cyanoborohydride or catalytic hydrogenation. Reaction conditions (e.g., solvent polarity, temperature, pH) must be tailored to avoid side reactions such as over-reduction or decomposition. For example, using methanol as a solvent at 25°C under inert gas (N₂/Ar) improves selectivity . Purity is validated via HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

    Q. How can researchers characterize the structural and electronic properties of 1-(Isoquinolin-8-yl)ethan-1-amine?

    • Methodological Answer : Use a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to resolve aromatic protons and amine groups, FT-IR for NH/CH stretching bands (e.g., 3300 cm⁻¹ for NH₂), and mass spectrometry (ESI-MS) for molecular ion confirmation. Computational tools like Gaussian 16 with B3LYP/6-31G(d) basis sets predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .

    Q. What are the recommended protocols for assessing the compound’s stability under laboratory conditions?

    • Methodological Answer : Conduct accelerated stability studies:
    • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or LC-MS.
    • Photostability : Expose to UV light (λ = 365 nm) and analyze for photoproducts .
    • pH Stability : Test in buffers (pH 1–13) at 25°C; quench reactions at intervals and quantify intact compound .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data for 1-(Isoquinolin-8-yl)ethan-1-amine derivatives?

    • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To reconcile

    Replicate experiments using standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity).

    Cross-validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

    Perform meta-analysis of PubChem BioAssay data (AID 743255) to identify outliers .

    Q. What computational strategies are effective for predicting the interaction of 1-(Isoquinolin-8-yl)ethan-1-amine with biological targets?

    • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., kinases, GPCRs) to predict binding poses. Validate with MD simulations (GROMACS) to assess stability over 100 ns. Pair with QSAR models (DRAGON descriptors) to correlate substituent effects with activity .

    Q. How can enantiomeric purity of chiral derivatives be ensured during synthesis?

    • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) for enantioselective synthesis. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or NMR chiral shift reagents (e.g., Eu(hfc)₃) .

    Experimental Design & Data Analysis

    Q. What in vitro assays are most suitable for evaluating the compound’s neuropharmacological potential?

    • Methodological Answer : Prioritize:
    • Radioligand binding assays for serotonin/dopamine receptors (e.g., 5-HT₂A, D₂).
    • Calcium flux assays (FLIPR) in neuronal cell lines (SH-SY5Y) to measure receptor activation.
    • Microglial BV-2 cells for anti-inflammatory activity (NO/TNF-α inhibition) .

    Q. How should researchers design SAR studies to optimize 1-(Isoquinolin-8-yl)ethan-1-amine’s pharmacological profile?

    • Methodological Answer : Systematically modify:
    • Aromatic substituents : Introduce halogens (F, Cl) or methoxy groups to enhance lipophilicity.
    • Amine group : Explore N-methylation or cyclization to improve metabolic stability.
      Use parallel synthesis (96-well plates) and high-throughput screening (HTS) to prioritize leads .

    Q. What analytical workflows are recommended for identifying metabolic byproducts of this compound?

    • Methodological Answer : Combine LC-HRMS (Q-TOF) with predictive tools (e.g., Meteor Nexus) to detect Phase I/II metabolites. Incubate with liver microsomes (human/rat) and extract samples at 0, 30, 60 minutes. Fragment ions (MS/MS) confirm structural modifications (e.g., hydroxylation, glucuronidation) .

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